molecular formula C16H12ClN3O2 B11484722 4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid

4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B11484722
M. Wt: 313.74 g/mol
InChI Key: NWNMSZOJIFFZNT-UHFFFAOYSA-N
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Description

4-[5-Amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a chlorophenyl group, as well as a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrazole and benzoic acid derivatives.

Scientific Research Applications

4-[5-Amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 4-[5-Amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid is unique due to its specific substitution pattern and the presence of both amino and chlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-[5-amino-4-(3-chlorophenyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C16H12ClN3O2/c17-12-3-1-2-11(8-12)14-9-19-20(15(14)18)13-6-4-10(5-7-13)16(21)22/h1-9H,18H2,(H,21,22)

InChI Key

NWNMSZOJIFFZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N

Origin of Product

United States

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